(3-methylphenyl) carbamate
Description
Properties
CAS No. |
33222-69-4 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
(3-methylphenyl) carbamate |
InChI |
InChI=1S/C8H9NO2/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5H,1H3,(H2,9,10) |
InChI Key |
VTONZKDPQTYHLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)N |
Origin of Product |
United States |
Preparation Methods
Overview of Carbamate Synthesis
Carbamates are generally synthesized by the reaction of an amine with a carbonyl source such as phosgene, isocyanates, or carbamoyl chlorides, often in the presence of an alcohol or phenol. The reaction typically involves the formation of a carbamoyl intermediate followed by nucleophilic substitution to yield the carbamate product.
Preparation via Phosgene-Based Methods
One classical and widely used method to prepare carbamates, including (3-methylphenyl) carbamate, involves the reaction of an alcohol or phenol with phosgene and an amine. This can be performed either stepwise or in a one-pot process.
-
- First, phosgene reacts with the alcohol (3-methylphenol) to form a chloroformate intermediate.
- Subsequently, this intermediate reacts with the amine (e.g., methylamine) to form the carbamate.
-
- Alcohol, phosgene, and amine are reacted simultaneously in a water-immiscible organic solvent.
- An acid scavenger such as a tertiary amine is often used to bind the hydrogen chloride by-product.
However, the presence of acid scavengers leads to problematic by-products that are difficult to remove and environmentally hazardous. A patented process (US4272441A) describes preparation without acid scavengers to reduce waste and improve economic viability. The process employs near equimolar amounts of amine and alcohol with a slight excess (up to 20%) of phosgene to optimize yield.
| Parameter | Typical Conditions |
|---|---|
| Reactants | 3-Methylphenol, Phosgene, Methylamine |
| Solvent | Water-immiscible organic solvent |
| Acid Scavenger | Optional (tertiary amine) |
| Temperature | Ambient to moderate heating |
| Molar Ratios | Amine : Alcohol ≈ 1:1; Phosgene slight excess |
| By-products | Hydrogen chloride (HCl) |
| Environmental Concerns | Disposal of HCl salts |
This method is efficient but requires careful handling of phosgene due to its toxicity and the environmental impact of by-products.
Preparation via Methyl Isocyanate Intermediates
Another industrially relevant method involves the use of methyl isocyanate as an intermediate. The process typically proceeds as follows:
- Diphenyl carbonate reacts with methylamine to form phenyl-N-methyl urethane.
- Phenyl-N-methyl urethane undergoes thermolysis to generate methyl isocyanate.
- Methyl isocyanate then reacts with 3-methylphenol (or substituted phenols) in the presence of a catalyst and organic solvent to yield this compound.
This three-step continuous process is described in a Chinese patent (CN85109417A) and involves precise temperature control and continuous flow reactors to achieve high yields (>97% molar yield) and purity.
| Step | Reaction | Temperature (°C) | Pressure (mmHg) | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | Diphenyl carbonate + methylamine → phenyl-N-methyl urethane | 20–80 | Atmospheric | None | - |
| 2 | Thermolysis of phenyl-N-methyl urethane → methyl isocyanate + phenol | 180–220 | 200 mmHg - atm | None | - |
| 3 | Methyl isocyanate + 3-methylphenol → this compound | 0–50 | Atmospheric | Triethylamine | >97 |
The process includes separation and recycling of phenol and unreacted intermediates to improve efficiency. The use of organic solvents such as toluene and catalysts like triethylamine enhances reaction rates and product isolation.
One-Pot Synthesis from Aniline, Urea, and Methanol (Green Chemistry Approach)
A more recent and environmentally friendly approach involves the one-pot synthesis of methyl N-phenyl carbamates from aniline, urea, and methanol. Although this method is more commonly applied to phenyl carbamates, it can be adapted for substituted phenyl derivatives like this compound.
- The reaction proceeds via several possible intermediates such as phenylurea or methyl carbamate.
- Catalysts such as γ-Al2O3 can shift the reaction pathway toward methyl carbamate intermediates, improving selectivity and yield.
- Analytical techniques like gas chromatography and HPLC-MS are used to monitor reaction progress and identify intermediates.
This method avoids toxic reagents like phosgene and is considered greener, but may require optimization for specific substituted phenols.
Other Synthetic Routes and Modern Methodologies
Additional methods for carbamate synthesis relevant to this compound include:
- Hofmann Rearrangement of Amides: Conversion of primary amides to carbamates using oxidants and bases.
- Curtius Rearrangement of Acyl Azides: Rearrangement of acyl azides to isocyanates, which then react with alcohols.
- Carbonylation of Amines: Using carbon monoxide or carbon dioxide as carbonyl sources.
- Reaction of Alcohols with Isocyanates: Direct reaction of 3-methylphenol with methyl isocyanate.
- Use of Mixed Carbonates: Alkoxycarbonylation of amines using mixed carbonates such as di(2-pyridyl) carbonate in the presence of bases like triethylamine or potassium hydride.
These methods offer alternatives depending on availability of reagents, desired purity, and environmental considerations.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations | Yield (%) |
|---|---|---|---|---|---|
| Phosgene-Based One-Pot | 3-Methylphenol, Phosgene, Methylamine | One-step condensation | High efficiency, direct synthesis | Toxic phosgene, HCl by-products | High (variable) |
| Methyl Isocyanate Intermediate | Diphenyl carbonate, Methylamine, 3-Methylphenol | Multi-step continuous | High yield, scalable, recyclable | Requires multiple reactors, heat control | >97 |
| One-Pot from Aniline, Urea, Methanol | Aniline, Urea, Methanol, Catalyst | Green synthesis | Avoids phosgene, environmentally friendly | May require catalyst optimization | Moderate to high |
| Hofmann / Curtius Rearrangements | Amides, Acyl azides | Rearrangement | Versatile, useful for complex substrates | Multi-step, sensitive reagents | Moderate |
| Mixed Carbonates | Di(2-pyridyl) carbonate, Alcohols, Amines | Alkoxycarbonylation | Mild conditions, good yields | Requires preparation of carbonate | Good |
Chemical Reactions Analysis
Types of Reactions
(3-methylphenyl) carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Insecticidal Applications
Insecticide Development:
(3-Methylphenyl) carbamate derivatives have been developed as effective insecticides. For instance, N-methyl-3-methyl-5-ethyl phenyl carbamate has shown high activity against pests such as the housefly (Musca domestica) and various aphids. Research indicates that formulations containing this compound can achieve a complete kill of target insects within hours of application .
Mechanism of Action:
The insecticidal properties are attributed to the inhibition of acetylcholinesterase activity, leading to the accumulation of acetylcholine at synapses, which ultimately disrupts neural function in insects . This mechanism is common among many carbamate insecticides, making them valuable tools in pest control.
Herbicidal Applications
Herbicidal Formulations:
Methyl-3-(3'-methylphenylcarbamoyloxy)phenyl carbamate, known as Phenmedipham, is another important application of this compound. It is utilized for its herbicidal properties and is particularly effective against a range of weeds in agricultural settings. The compound is formulated to create stable aqueous emulsions that can be uniformly distributed over crops .
Stability and Efficacy:
The formulation challenges include ensuring stability in aqueous solutions to prevent crystallization or separation during application. Research has focused on improving these formulations to enhance their effectiveness while minimizing environmental impact .
Biochemical Studies
Metabolic Pathways:
Studies have investigated the metabolism of this compound derivatives in mammals. For example, research on 3,4-dimethylphenyl N-methylcarbamate has shown that it undergoes significant metabolic processing, resulting in various metabolites that can be analyzed for their biological effects and degradation pathways .
Environmental Impact:
Understanding the biodegradation pathways of these compounds is crucial for assessing their environmental impact. Research indicates that microbial degradation plays a significant role in the breakdown of carbamates in soil and water environments, which is essential for evaluating their long-term ecological effects .
Antifungal Properties
Recent studies have also explored the antifungal activities of novel N-aryl carbamates, which include derivatives of this compound. These compounds have demonstrated promising antifungal activity against various plant pathogens, suggesting potential applications in agricultural disease management .
Summary Table of Applications
| Application Type | Compound Name | Target Organisms | Key Findings |
|---|---|---|---|
| Insecticide | N-methyl-3-methyl-5-ethyl phenyl carbamate | Housefly, aphids | High activity; effective within hours |
| Herbicide | Methyl-3-(3'-methylphenylcarbamoyloxy)phenyl | Various weeds | Stable emulsions; effective herbicidal action |
| Biochemical Study | 3,4-Dimethylphenyl N-methylcarbamate | Mammals | Significant metabolic processing observed |
| Antifungal | Novel N-aryl carbamates | Plant fungal pathogens | Promising antifungal activity |
Mechanism of Action
The mechanism of action of (3-methylphenyl) carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the pests . This mechanism is similar to that of other carbamate pesticides.
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamates
Antitubercular Activity
In a study targeting Mycobacterium tuberculosis, (3-methylphenyl) carbamate derivatives demonstrated moderate activity (MIC: 2–4 µg/mL), while 3,5-dimethylphenyl carbamate (3c) and benzyl carbamate (3d) exhibited superior potency (MIC: 0.5–1 µg/mL). This highlights the importance of bulky substituents (e.g., benzyl or dual methyl groups) in enhancing antitubercular efficacy .
Enzyme Inhibition
This compound derivatives have shown inhibitory activity against acetylcholinesterase (AChE), a target for Alzheimer’s disease. For instance, benzyl{3-hydroxy-4-[(3-methylphenyl)carbamoyl]phenyl}carbamate (Compound 5) displayed an IC₅₀ of 0.8 µM, outperforming fluorophenyl analogs (IC₅₀: 1.2–2.5 µM) . The methyl group at the meta position likely enhances binding affinity to the enzyme’s active site .
Toxicity Profile
Physicochemical Properties
Lipophilicity
Lipophilicity (logP) is critical for membrane permeability. Methyl carbamate (3e) and ethyl carbamate (3f) have lower logP values (1.2–1.5) compared to benzyl carbamate (3d) (logP: 2.8), which correlates with their reduced cellular uptake in antitubercular assays .
Metabolic Stability
The carbamate group in this compound resists hydrolysis better than amide bonds, enhancing its metabolic stability. This property is exploited in prodrugs like phenmedipham, where the carbamate linkage ensures gradual release of the active herbicide .
Biological Activity
(3-Methylphenyl) carbamate, also known as phenyl N-(3-methylphenyl)carbamate, is a member of the carbamate family, which includes a wide range of compounds known for their biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential applications in agriculture and medicine.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 179.20 g/mol
- IUPAC Name : Phenyl N-(3-methylphenyl)carbamate
The compound features a carbamate functional group linked to a phenyl ring and a 3-methyl-substituted phenyl moiety. Its structure contributes significantly to its biological activity.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Cholinesterase Inhibition : Similar to other carbamates, it acts as a cholinesterase inhibitor. This inhibition leads to increased levels of acetylcholine in synaptic clefts, which can result in symptoms associated with cholinergic crises, such as muscle twitching and respiratory distress.
- Histone Methylation Modulation : The compound has been shown to function as a methylating agent, specifically targeting histone lysine demethylases (HKDM). By inhibiting these enzymes, it alters histone methylation patterns, impacting gene expression and cellular processes. This property makes it valuable for research in epigenetics.
- Antioxidant Activity : this compound demonstrates the ability to scavenge free radicals through mechanisms such as hydrogen atom transfer and single electron transfer, contributing to its potential therapeutic applications.
In Vitro Studies
Research indicates that exposure to this compound can affect various cell types:
- Human Endothelial Cells : Studies have shown that exposure leads to increased reactive oxygen species (ROS) generation and DNA damage, indicating potential cytotoxic effects .
- Lymphocyte Cultures : The compound has been associated with chromosomal aberrations and increased frequency of sister chromatid exchanges at certain concentrations .
Case Studies
A notable case study highlighted the acute effects of carbamate exposure in humans. A patient exhibited symptoms consistent with cholinesterase inhibition after exposure to a carbamate-based insecticide, demonstrating the compound's potential for toxicity in high doses .
Agricultural Use
This compound is primarily utilized in agriculture as an herbicide due to its selective action against certain weeds. Its effectiveness in crop management makes it a valuable tool for farmers.
Medicinal Chemistry
The compound's cholinesterase inhibitory activity suggests potential therapeutic applications in developing treatments for conditions such as Alzheimer's disease, where increasing acetylcholine levels may be beneficial. Additionally, its ability to modulate epigenetic mechanisms opens avenues for research into cancer therapies and other diseases influenced by gene expression.
Comparative Analysis
The following table compares this compound with other similar compounds in terms of their biological activity:
| Compound Name | Cholinesterase Inhibition | Histone Methylation Modulation | Antioxidant Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Phenmedipham | Yes | No | Limited |
| Carbaryl | Yes | No | Yes |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing stable carbamate derivatives like (3-methylphenyl) carbamate?
- Methodological Answer : Optimize carbamate synthesis by introducing N-alkyl groups (e.g., methyl or ethyl) at the hydroxyl position to reduce phase II metabolism. For example, modifying the 3-OH group of a parent compound with N-monomethyl or monoethyl carbamate groups enhances stability during absorption while maintaining bioactivation in plasma . Reaction conditions should be tailored to avoid side reactions, such as using controlled temperatures (e.g., 100–150°C) and catalysts like copper(II) for cyanide conversion .
Q. How can computational methods aid in predicting the biological activity of this compound derivatives?
- Methodological Answer : Employ ligand- and structure-based drug design strategies:
- Molecular docking : Predict binding affinities to target proteins (e.g., α-glucosidase) by simulating interactions between the carbamate and active sites.
- Molecular dynamics (MD) simulations : Assess conformational stability of carbamate-protein complexes over time (e.g., 100-ns trajectories) to validate binding modes .
- Use software like AutoDock Vina or GROMACS, and validate predictions with in vitro assays (e.g., enzyme inhibition studies) .
Q. What analytical techniques are suitable for characterizing this compound in complex matrices?
- Methodological Answer :
- HPLC with UV/Vis detection : Optimize mobile phases (e.g., acetonitrile/water gradients) and column types (C18) for resolving carbamate peaks .
- Raman spectroscopy : Identify characteristic vibrational peaks (e.g., 874, 1,716 cm⁻¹) using DFT calculations (B3LYP/6-31G(d,p)) to correlate experimental and theoretical spectra .
- LC-MS/MS : Quantify trace residues in biological samples using selective ion monitoring (SIM) and deuterated internal standards .
Advanced Research Questions
Q. How do equilibrium dynamics influence the stability of carbamate adducts in aqueous solutions?
- Methodological Answer : Use EXSY NMR spectroscopy to measure rate constants for carbamate formation () and cleavage (). For example:
- Determine equilibrium constants () under varying CO₂ concentrations (e.g., and ) .
- Monitor pH-dependent shifts in α- vs. β-carbamate ratios using spectrophotometric titrations .
Q. What strategies mitigate phase II metabolic inactivation of this compound in pharmacokinetic studies?
- Methodological Answer :
- Structural modification : Replace metabolically labile hydroxyl groups with carbamate prodrugs (e.g., 3N-Me or 3N-Et derivatives) that hydrolyze selectively in plasma .
- In vitro assays : Compare phase II metabolism rates (e.g., glucuronidation) of parent compounds vs. carbamates using liver microsomes and UDPGA cofactors .
- Validate stability via plasma incubation studies (e.g., 37°C, 2 hours) followed by LC-MS analysis .
Q. How can contradictory data on carbamate carcinogenicity be resolved in risk assessments?
- Methodological Answer :
- Dose-response modeling : Analyze carcinogenicity thresholds using in vivo data (e.g., rodent studies) and extrapolate to human equivalents via allometric scaling .
- Mechanistic studies : Differentiate genotoxic (e.g., DNA adduct formation) vs. non-genotoxic pathways using Ames tests or comet assays .
- Address discrepancies by standardizing experimental conditions (e.g., CO₂ concentration for carbamate equilibrium studies) .
Data Interpretation and Conflict Management
Q. How should researchers handle variability in equilibrium constants reported across studies?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies (e.g., and values) and assess heterogeneity using statistical tools like Cochran’s Q test .
- Sensitivity analysis : Identify experimental parameters (e.g., BMAA:HCO₃⁻ ratios) that disproportionately affect equilibrium outcomes .
Q. What computational frameworks validate spectroscopic assignments for carbamate functional groups?
- Methodological Answer :
- DFT calculations : Optimize molecular geometries at the B3LYP/6-31G(d,p) level and simulate IR/Raman spectra using Gaussian software .
- Peak assignment : Cross-reference experimental peaks (400–3,200 cm⁻¹) with vibrational modes (e.g., C=O stretching at 1,716 cm⁻¹) .
Tables for Key Data
| Equilibrium Constants for Carbamate Adducts |
|---|
| Adduct Type |
| ------------------------------- |
| α-Carbamate |
| β-Carbamate |
| Characteristic Raman Peaks of Carbamates |
|---|
| Functional Group |
| ----------------------- |
| C=O Stretching |
| N–H Bending |
| C–O–C Symmetric Stretch |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
